molecular formula C11H19FN2O B1476506 (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2000305-65-5

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No. B1476506
CAS RN: 2000305-65-5
M. Wt: 214.28 g/mol
InChI Key: OMVXDAOFIYTIBN-UHFFFAOYSA-N
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Description

“(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound with the CAS Number: 2003934-49-2 . It has a molecular weight of 214.28 . This compound is used in scientific research, with its unique structure allowing for diverse applications, including drug discovery, medicinal chemistry, and synthetic organic chemistry.


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19FN2O/c12-10-3-7-14(8-4-10)11(15)9-1-5-13-6-2-9/h9-10,13H,1-8H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.28 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Structural Analysis and Synthesis

Crystal Structure and Adduct Formation The compound (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone has been studied for its structural properties. In a related study, a crystal structure of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component was analyzed. The study highlighted the dihedral angles between the benzene ring and the two piperidine rings, and the formation of chains extending along the c-axis direction due to intermolecular hydrogen bonds between the hydroxypiperidine group and the keto O atom (Revathi et al., 2015).

Bioactive Heterocycle Synthesis The synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was undertaken. The compound exhibited antiproliferative activity and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, highlighting its potential in pharmaceutical applications (Prasad et al., 2018).

Antimicrobial Activity of Derivatives A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Certain derivatives exhibited significant antimicrobial activity against tested pathogenic bacterial and fungal strains, indicating the potential of these derivatives in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Synthesis for Radiolabelling and Visualization The compound's derivatives have been synthesized and radiolabelled for visualization of specific receptors with SPECT, indicating its potential application in medical imaging and diagnostics. For example, [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized, radiolabelled, and evaluated in vivo, demonstrating its uptake in mice brain and potential for further evaluation by regional brain biodistribution and displacement studies in larger animals (Blanckaert et al., 2005).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to take appropriate safety precautions when handling this compound, such as wearing protective gloves and masks .

properties

IUPAC Name

(4-fluoropiperidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVXDAOFIYTIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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